GL-V9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

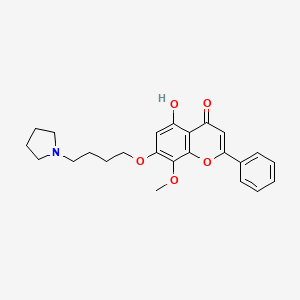

C24H27NO5 |

|---|---|

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

5-hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one |

InChI |

InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |

Clave InChI |

UTBSFLRYDHWNGC-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCCCCN4CCCC4 |

Origen del producto |

United States |

Foundational & Exploratory

GL-V9: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with demonstrated efficacy across a spectrum of malignancies.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects in cancer cells. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the drug development process, offering insights into its signaling pathways, cellular targets, and preclinical activity. This document synthesizes current research findings, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological processes for enhanced clarity.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting cell proliferation and metastasis, and modulating cellular metabolism. These effects are achieved through the perturbation of several key signaling pathways critical for cancer cell survival and progression.

Induction of Apoptosis

A hallmark of this compound's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in malignant cells. This is accomplished through both intrinsic and extrinsic pathways, often involving the mitochondria.

-

Mitochondrial-Mediated Apoptosis: In hepatocellular carcinoma and cutaneous squamous cell carcinoma, this compound induces apoptosis via the mitochondrial pathway.[1][4] This is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[1] A key initiating event is the disruption of the binding of Hexokinase II (HKII) to the mitochondria.[4]

-

Modulation of Apoptotic Regulators: this compound has been shown to alter the expression of key apoptosis-regulating proteins. In hepatocellular carcinoma cells, it leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and a decrease in the Bcl-2/Bax ratio, further promoting apoptosis.[1]

-

Senolytic Activity: In the context of breast cancer, this compound acts as a senolytic agent, selectively inducing apoptosis in senescent cancer cells.[2][3] This is achieved through the alkalinization of lysosomes and an increase in reactive oxygen species (ROS).[2][3]

Inhibition of Cell Proliferation and Metastasis

This compound effectively curtails the uncontrolled growth and spread of cancer cells by targeting pathways that govern cell cycle progression, migration, and invasion.

-

Cell Cycle Arrest: In hepatocellular carcinoma, this compound induces G2/M cell cycle arrest. This is accompanied by the downregulation of key cell cycle proteins, including cyclin B1, CDK1, and cdc25.[1]

-

Inhibition of Invasion and Migration: this compound has demonstrated potent anti-metastatic properties in colorectal and hepatocellular carcinoma.[5][6] It achieves this by inhibiting the PI3K/Akt signaling pathway, which in turn leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor invasion.[6] In hepatocellular carcinoma, this compound also inhibits the Wnt/β-catenin signaling pathway, a critical regulator of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]

-

MAPK Pathway Activation: In chronic myeloid leukemia, this compound induces apoptosis through the activation of the MAPK signaling pathway.[7]

Modulation of Cellular Metabolism

Cancer cells exhibit altered metabolic profiles, a phenomenon this compound appears to exploit. In breast and cutaneous squamous cell carcinoma, this compound inhibits glycolysis, a key metabolic pathway for cancer cell energy production.[4] This is achieved by disrupting the mitochondrial localization of HKII, a rate-limiting enzyme in glycolysis.[4] This metabolic reprogramming contributes to both the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [8] |

| A431 | Cutaneous Squamous Cell Carcinoma | 36 | 9.06 ± 0.6 | [8] |

| A431 | Cutaneous Squamous Cell Carcinoma | 48 | 5.9 ± 1.14 | [8] |

| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 | [6] |

| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 | [6] |

| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 | [6] |

| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 | [6] |

| FHC (normal colon) | Normal | 24 | 81.89 ± 4.26 | [6] |

Table 2: Effect of this compound on Cell Viability and Migration in Colorectal Cancer Cells (24h treatment)

| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | Reference |

| HCT116 | 20 | 28.50 ± 2.25 | [6] |

| SW480 | 20 | 15.60 ± 3.15 | [6] |

| SW620 | 20 | 24.07 ± 2.14 | [6] |

| LS174T | 20 | 24.50 ± 3.36 | [6] |

| FHC (normal colon) | 20 | 8.87 ± 1.21 | [6] |

Table 3: Effect of this compound on Wound Closure in Hepatocellular Carcinoma Cells (24h treatment)

| Cell Line | This compound Concentration (µM) | Wound Closure (%) | Reference |

| SMMC-7721 (Control) | 0 | 41.83 ± 6.05 | [5] |

| SMMC-7721 | 20 | 98.17 ± 1.94 | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).[6]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be calculated.

Transwell Migration and Invasion Assay

This assay is used to evaluate the effect of this compound on cancer cell migration and invasion.

Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.[10]

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency and then starve them in serum-free medium for 18-24 hours.[11]

-

Assay Setup:

-

For invasion assays, coat the Transwell inserts with Matrigel.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers.[11]

-

Resuspend starved cells in serum-free medium and add them to the upper chambers (e.g., 1 x 10^5 cells/well).[10]

-

Add different concentrations of this compound to the upper chambers.[11]

-

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 12-24 hours).[11]

-

Cell Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 70% ethanol).[10]

-

Stain the cells with a staining solution (e.g., 0.2% crystal violet).[10]

-

Count the number of migrated cells in several random fields under a microscope.[12]

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[13]

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

-

Antibody Incubation:

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: Key signaling pathways modulated by this compound in different cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. uhcancercenter.org [uhcancercenter.org]

- 13. medium.com [medium.com]

- 14. CST | Cell Signaling Technology [cellsignal.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Compound GL-V9

This guide provides a comprehensive overview of the chemical and biological properties of GL-V9, a synthetic flavonoid derivative with significant therapeutic potential. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties of this compound

This compound is a novel synthetic flavonoid derived from the natural product wogonin.[1][2][3][4][5][6] It has also been described as a modification of chrysin (B1683763).[4]

-

IUPAC Name: 5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one[4][7][8][9]

-

Molecular Weight: 409.48 g/mol [7]

-

SMILES Code: O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC[7]

-

Appearance: As a chemical substance, its physical appearance would be detailed in specific batch analyses.

-

Purity: High-performance liquid chromatography (HPLC) purity has been reported to be greater than 99.5 area %.[2]

-

Solubility: For in vitro experiments, this compound has been dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]

Synthesis of this compound

An efficient, five-step synthesis pathway for this compound has been developed to enable large-scale production for clinical trials.[2][10] The process starts with commercially available chrysin and proceeds through the following key steps:[2]

-

Elbs oxidation

-

O-alkylation

-

Hydrolysis

-

Methylation

-

N-alkylation

This optimized synthesis route achieves an overall yield of 29.1%.[2]

Mechanism of Action and Signaling Pathways

This compound has demonstrated potent anti-tumor activity in various cancer types, including cutaneous squamous cell carcinoma, acute myeloid leukemia, prostate cancer, and hepatocellular carcinoma.[2][3][6][9][10] Its therapeutic effects are attributed to the induction of apoptosis (programmed cell death) and autophagy, as well as the arrest of the cell cycle.[2][3][4][5][9]

This compound modulates several key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism involves the suppression of the AKT/mTOR signaling pathway.[1][5] In prostate cancer, this compound has been shown to inhibit the AR-AKT-HK2 signaling network.[6]

The diagram below illustrates the signaling pathway by which this compound induces apoptosis and autophagy in cutaneous squamous cell carcinoma.

References

- 1. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of GL-V9 from Wogonin: An In-depth Technical Guide

Introduction

GL-V9, a novel flavonoid derivative synthesized from the natural product wogonin (B1683318), has emerged as a promising therapeutic candidate with potent anti-tumor activities.[1][2] Chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one, this compound has demonstrated efficacy in various cancer models, including hepatocellular carcinoma, colorectal cancer, and cutaneous squamous cell carcinoma.[1][3] Its mechanism of action involves the modulation of key signaling pathways, such as Wnt/β-Catenin and PI3K/Akt, leading to the inhibition of cancer cell proliferation, migration, and invasion.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from wogonin, including detailed experimental protocols, quantitative data, and visualization of the synthetic and signaling pathways.

Synthesis of this compound from Wogonin

The synthesis of this compound from wogonin is a multi-step process that involves the selective alkylation of the 7-hydroxyl group of the wogonin backbone. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol

Step 1: Synthesis of 7-O-(4-bromobutoxy)wogonin

-

Materials: Wogonin, 1,4-dibromobutane (B41627), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of wogonin (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,4-dibromobutane (5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 7-O-(4-bromobutoxy)wogonin.

-

Step 2: Synthesis of this compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one)

-

Materials: 7-O-(4-bromobutoxy)wogonin, pyrrolidine (B122466), potassium carbonate (K2CO3), acetonitrile.

-

Procedure:

-

To a solution of 7-O-(4-bromobutoxy)wogonin (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and pyrrolidine (1.5 equivalents).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield this compound.

-

Quantitative Data for Synthesis

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Wogonin, 1,4-dibromobutane, K2CO3 | 1 : 5 : 2 | DMF | 80 | 12 | 75-85 | >95 |

| 2 | 7-O-(4-bromobutoxy)wogonin, Pyrrolidine, K2CO3 | 1 : 1.5 : 2 | Acetonitrile | Reflux | 6 | 80-90 | >98 |

Biological Activity of this compound

This compound exhibits a wide range of anti-cancer activities, as demonstrated by various in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies.

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 17.72 ± 4.23 | 24 | [3] |

| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 9.06 ± 0.6 | 36 | [3] |

| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 5.9 ± 1.14 | 48 | [3] |

| HCT116 | Colorectal Cancer | MTT | 28.08 ± 1.36 | 24 | [1] |

| SW480 | Colorectal Cancer | MTT | 44.12 ± 1.54 | 24 | [1] |

| SW620 | Colorectal Cancer | MTT | 36.91 ± 2.42 | 24 | [1] |

| LS174T | Colorectal Cancer | MTT | 32.24 ± 1.60 | 24 | [1] |

| FHC (normal colon cells) | Normal | MTT | 81.89 ± 4.26 | 24 | [1] |

Effect of this compound on Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Treatment | Inhibition (%) | Reference |

| HCT116 | Colorectal Cancer | Cell Adhesion | 20 µM this compound | 56.63 ± 9.83 | [1] |

| SW480 | Colorectal Cancer | Cell Adhesion | 20 µM this compound | 48.97 ± 3.35 | [1] |

| FHC (normal colon cells) | Normal | Cell Adhesion | 20 µM this compound | 14.02 ± 5.57 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Wnt/β-Catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells. This inhibition leads to a reduction in the expression of downstream target genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).

Caption: this compound inhibits the Wnt/β-Catenin signaling pathway.

PI3K/Akt Signaling Pathway

In colorectal cancer cells, this compound has been demonstrated to suppress the PI3K/Akt signaling pathway. This inhibition leads to a downstream reduction in the expression and activity of matrix metalloproteinases (MMPs), which are key enzymes involved in cancer cell invasion and metastasis.[1]

Caption: this compound suppresses the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from wogonin, along with a summary of its biological activities and underlying molecular mechanisms. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The multi-targeted signaling pathway inhibition by this compound underscores its potential as a promising candidate for further preclinical and clinical development in cancer therapy.

References

In-Depth Technical Guide: Solubility and Stability of GL-V9

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-V9, a synthetic flavonoid derived from wogonin, has emerged as a promising anti-cancer agent with demonstrated activity against a variety of malignancies, including colorectal, liver, and breast cancers. Its chemical designation is 5-hydroxy-8-methoxy-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one. This document provides a comprehensive technical overview of the solubility and stability of this compound, critical parameters for its preclinical and clinical development. The information compiled herein is derived from peer-reviewed scientific literature and aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's physicochemical properties. This guide includes quantitative data on solubility and stability, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways modulated by this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. This compound was synthesized to improve upon the poor water solubility of its parent compound, wogonin. While comprehensive quantitative data across a wide range of solvents is not extensively published, existing literature provides key insights into its solubility characteristics.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Concentration | Temperature | Method | Source |

| Water | 18.25 mg/L | Not Specified | Computed (ALOGPS) | |

| Dimethyl Sulfoxide (B87167) (DMSO) | 0.02 M | Not Specified | Experimental |

1.1. Experimental Protocols

1.1.1. Preparation of Stock Solutions for In Vitro Assays

A standard protocol for preparing this compound for in vitro experiments involves dissolving the compound in dimethyl sulfoxide (DMSO).

-

Protocol:

-

Weigh a precise amount of this compound powder (purity >98%).

-

Add a calculated volume of DMSO to achieve a stock solution concentration of 0.02 M.

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution at -80°C.

-

For cell-based assays, dilute the stock solution to the desired final experimental concentrations using the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept to a minimum, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity.

-

Stability Profile

Understanding the stability of this compound under various conditions is essential for ensuring its integrity during storage, formulation, and administration, as well as for interpreting experimental results accurately.

2.1. Stability in Biological Matrices

The stability of this compound has been assessed in biological matrices as part of pharmacokinetic studies. A study using Beagle dog plasma provides the most detailed publicly available data.

Table 2: Stability of this compound in Beagle Dog Plasma

| Storage Condition | Duration | Analyte Concentration (ng/mL) | Accuracy (%) | CV (%) | Stability Assessment | Source |

| Room Temperature | 23 hours | 1.5, 20, 400 | 100.13 - 105.20 | 2.13 - 5.10 | Stable | |

| 4°C (Pretreated) | 119 hours | 1.5, 20, 400 | 99.80 - 104.47 | 1.95 - 4.49 | Stable | |

| -65 to -90°C | 61 days | 1.5, 20, 400 | 100.27 - 104.40 | 1.86 - 4.29 | Stable | |

| Freeze-Thaw Cycles (7 cycles) | Not Applicable | 1.5, 20, 400 | 99.80 - 105.80 | 2.05 - 4.88 | Stable |

2.2. Experimental Protocols

2.2.1. UPLC-MS/MS Method for Stability Assessment in Plasma

The stability of this compound in plasma was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add an internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C8 column (e.g., ACE Excel 5 C8, 50x3.0 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

Transitions: For this compound, m/z 410.2 → 126.1. For its primary metabolite, 5-O-glucuronide this compound, m/z 586.3 → 410.0.

-

-

Stability Evaluation:

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

-

Subject these QC samples to the stability test conditions (e.g., room temperature for a specified time, freeze-thaw cycles).

-

Analyze the treated samples using the validated UPLC-MS/MS method.

-

Compare the measured concentrations of the treated samples to those of freshly prepared QC samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

-

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and AMPK pathways. These pathways are central to cell proliferation, survival, and metabolism.

3.1. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival. This compound has been shown to inhibit this pathway.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

3.2. AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Its activation can halt cell growth and induce apoptosis, making it a target for cancer therapy. This compound has been identified as an AMPK activator.

Caption: this compound activates the AMPK signaling pathway.

3.3. Experimental Workflow for Pathway Analysis

Western blotting is a standard technique used to investigate the effect of this compound on signaling pathways by measuring the expression and phosphorylation status of key proteins.

Caption: Experimental workflow for Western blot analysis of signaling pathways.

Conclusion

This compound is a promising anti-cancer compound with improved solubility over its parent molecule, wogonin. It is readily soluble in DMSO for in vitro use and demonstrates good stability in plasma under various storage conditions. Its mechanism of action involves the modulation of the PI3K/Akt/mTOR and AMPK signaling pathways. Further studies are warranted to establish a more comprehensive quantitative solubility and stability profile, including the effects of pH and different solvent systems, and to fully elucidate its degradation pathways. This information will be invaluable for the continued development of this compound as a potential therapeutic agent.

In Vivo Efficacy and Pharmacokinetic Profile of GL-V9: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising small molecule with potent anti-cancer and senolytic properties.[1][2] This technical guide provides a comprehensive overview of the in vivo studies of this compound in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the continued preclinical evaluation of this compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in Sprague-Dawley rats and Beagle dogs, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (Dose) | Oral (Dose) | Reference |

| Cmax | - | 469.28 ± 45.52 ng/mL | [3] |

| Tmax | - | 1.0 h | [3] |

| t1/2 | 2.1 h | - | [3] |

| AUC0-∞ | 1251 ng·h/mL | - | [3] |

| Bioavailability | - | 70.5% | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Intravenous (3 mg/kg) | Oral (30, 90, 150 mg/kg) | Reference |

| Cmax (ng/mL) | - | Dose-dependent increase | [4] |

| Tmax (h) | - | 0.17 - 2.0 | [4] |

| AUC0-t (ng·h/mL) | - | Dose-dependent increase | [4] |

| Bioavailability (%) | - | 2.47 - 4.35 | [4] |

In Vivo Anti-Cancer Efficacy

This compound has demonstrated significant anti-tumor activity in various rodent models of cancer, including cutaneous squamous cell carcinoma, prostate cancer, and breast cancer.

Table 3: Summary of In Vivo Efficacy Studies of this compound

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Cutaneous Squamous Cell Carcinoma | Chemically-induced (DMBA/TPA) mice | High-dose this compound | Prevented growth progression of primary skin cancer. Decreased expression of Ki67, p-AKT, mTOR, p-mTOR, and HK2. Increased cleaved-caspase 3. | [1] |

| Prostate Cancer | 22RV1 Xenograft in nude mice | 150 mg/kg and 300 mg/kg this compound | No significant toxicity observed. | [5] |

| Breast Cancer (Senolytic Effect) | MMTV-PyMT mice | Epirubicin followed by this compound | Decreased cellular senescence in epirubicin-induced tumors. | [6][7] |

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs

-

Animal Model: A total of twenty-four healthy Beagle dogs (half male, half female) were used.[4]

-

Drug Formulation and Administration:

-

Oral: this compound was formulated in 0.5% CMC-Na solution and administered in single doses of 30, 90, or 150 mg/kg. For repeated administration, a single dose of 90 mg/kg was given every 24 hours for 7 days.[4]

-

Intravenous: this compound was prepared in a solution of 50000 ng/mL glucose and 1660 ng/mL lactic acid and administered as a single 3 mg/kg dose.[4]

-

-

Sample Collection: Blood samples were collected into EDTA-K2 tubes at 0, 0.17, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing for single oral administration. For intravenous administration, blood samples were collected at 0, 0.083, 0.25, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]

-

Analytical Method: Plasma concentrations of this compound and its metabolite 5-O-glucuronide this compound were quantified using a validated UPLC-MS/MS method.[4]

Cutaneous Squamous Cell Carcinoma (cSCC) Efficacy Study

-

Animal Model: A chemically-induced primary skin cancer model in mice was used.[1]

-

Tumor Induction: Tumorigenesis was initiated with a single topical application of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated applications of 12-O-tetradecanoylphorbol-13-acetate (TPA).[8][9][10][11]

-

Treatment Groups:

-

Control group

-

Model group (DMBA/TPA treated)

-

High-dose this compound group

-

Fluorouracil group (positive control)[1]

-

-

Efficacy Assessment: Tumor growth was monitored. At the end of the study, tumor tissues were collected for immunohistochemical analysis of Ki67, AKT, p-AKT, mTOR, p-mTOR, HK2, and cleaved-caspase 3.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.

AKT/mTOR Signaling Pathway

In cSCC, this compound suppresses the AKT/mTOR signaling pathway.[1] This inhibition leads to decreased phosphorylation of AKT and mTOR, which in turn reduces the expression of hexokinase 2 (HK2), a key enzyme in glycolysis.[1] This disruption of cancer cell metabolism, coupled with the induction of apoptosis, contributes to the anti-tumor effects of this compound.[1]

Wnt/β-catenin Signaling Pathway

In hepatocellular carcinoma (HCC), this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can suppress the proliferation and metastatic potential of HCC cells.[2]

Senolytic Mechanism

This compound has been identified as a novel senolytic agent, capable of selectively eliminating senescent cancer cells.[12] This effect is mediated through the alkalization of lysosomes and an increase in mitochondrial reactive oxygen species (ROS).[12]

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo efficacy studies of this compound in a xenograft mouse model.

Conclusion

The in vivo data accumulated to date for this compound highlight its potential as a multi-faceted anti-cancer agent with a favorable pharmacokinetic profile in preclinical species. Its ability to modulate critical cancer-related signaling pathways and selectively eliminate senescent cells provides a strong rationale for its continued development. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a broader range of cancer models and to optimize dosing regimens for potential clinical translation. This technical guide serves as a foundational resource for researchers dedicated to advancing this compound through the preclinical pipeline.

References

- 1. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Excretion Studies on CDRI-85/92, an Antiulcer Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace quantification of this compound and its glucuronide metabolites (5-O-glucuronide this compound) in Beagle dog plasma by UPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights from transgenic mouse models of PyMT-induced breast cancer: recapitulating human breast cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling Cutaneous Squamous Carcinoma Development in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MiTO [mito.dkfz.de]

- 12. escholarship.org [escholarship.org]

The Modulatory Effects of GL-V9 on the AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, metabolism, and angiogenesis. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. GL-V9, a synthesized flavonoid derivative of wogonin, has emerged as a potent anti-neoplastic agent that exerts significant inhibitory effects on this pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on AKT and key downstream effectors. It consolidates quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the signaling cascade and experimental workflows.

Mechanism of Action of this compound on the AKT Pathway

This compound disrupts the PI3K/AKT signaling cascade through a multi-faceted approach. The primary mechanism involves the direct inhibition of AKT activation by suppressing its phosphorylation.[1] Furthermore, in T-cell malignancies, this compound has been shown to induce the lysosome-dependent degradation of the AKT1 isoform, effectively reducing the total pool of available AKT protein.[2] This dual action of preventing activation and promoting degradation leads to a robust shutdown of downstream signaling. The inhibition of AKT by this compound has been observed in cancer cells regardless of their PTEN status (both PTEN-positive and PTEN-null), indicating a broad applicability.[1]

The consequences of this compound-mediated AKT inhibition ripple through several critical downstream pathways:

-

Inhibition of Glycolysis via HK2: this compound suppresses the AKT-mediated mitochondrial localization of Hexokinase II (HK2), a rate-limiting enzyme in glycolysis. This dissociation of HK2 from the mitochondria not only curtails aerobic glycolysis (the Warburg effect) but also promotes mitochondria-mediated apoptosis.[1]

-

Modulation of mTOR Signaling: The AKT/mTOR axis is a central controller of cell growth and proliferation. This compound inhibits the Akt/mTOR pathway, leading to reduced phosphorylation of mTOR and its downstream effector, p70S6K. This disruption can induce autophagy.

-

Activation of FOXO3A-mediated Apoptosis: By inhibiting AKT, this compound prevents the phosphorylation of the transcription factor FOXO3A. Unphosphorylated FOXO3A translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins, such as BIM.[2]

-

Suppression of Metastasis via MMPs: In colorectal cancer, this compound's inhibition of the PI3K/Akt pathway leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, key enzymes involved in extracellular matrix degradation and thus, cell invasion and migration.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines, primarily through cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Time Point | IC50 (µM) |

| HCT116 | Colorectal Cancer | 24 h | 28.08 ± 1.36 |

| SW480 | Colorectal Cancer | 24 h | 44.12 ± 1.54 |

| SW620 | Colorectal Cancer | 24 h | 36.91 ± 2.42 |

| LS174T | Colorectal Cancer | 24 h | 32.24 ± 1.60 |

| A431 | Cutaneous Squamous Cell Carcinoma | 24 h | 17.72 ± 4.23 |

| A431 | Cutaneous Squamous Cell Carcinoma | 36 h | 9.06 ± 0.60 |

| A431 | Cutaneous Squamous Cell Carcinoma | 48 h | 5.90 ± 1.14 |

Table 2: Qualitative Summary of this compound's Dose-Dependent Effect on AKT Pathway Proteins

While precise quantitative densitometry is not consistently published in a tabular format, Western blot analyses from multiple studies demonstrate a clear dose-dependent inhibitory effect of this compound on the phosphorylation of key AKT pathway proteins.

| Protein Target | 5-10 µM this compound | 10-20 µM this compound | Key Findings |

| p-AKT (Ser473) | Moderate Decrease | Significant Decrease | This compound consistently suppresses the phosphorylation of AKT at Ser473 in a dose-dependent manner across multiple cancer cell lines.[1] |

| Total AKT | No Significant Change / Slight Decrease | Significant Decrease | In some cell types, particularly T-cell malignancies, this compound promotes the degradation of total AKT1.[2] |

| p-mTOR | Moderate Decrease | Significant Decrease | Inhibition of AKT by this compound leads to a downstream reduction in mTOR activation. |

| p-p70S6K | Moderate Decrease | Significant Decrease | The phosphorylation of the mTOR substrate p70S6K is effectively reduced by this compound treatment. |

| Nuclear FOXO3A | Moderate Increase | Significant Increase | This compound treatment leads to the dephosphorylation and subsequent nuclear translocation of FOXO3A.[2] |

| Mitochondrial HK2 | Moderate Decrease | Significant Decrease | This compound causes the dissociation of HK2 from the mitochondria, impairing glycolysis.[1] |

Visualizing the Impact of this compound

Diagrams created using the DOT language provide a clear visual framework for understanding the complex interactions within the AKT pathway and the points of intervention by this compound.

Caption: this compound inhibits AKT phosphorylation, triggering apoptosis and halting cell growth.

Caption: Workflow for quantifying protein phosphorylation via Western blot analysis.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the cited literature for investigating the effects of this compound on the AKT signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Prostate (22RV1, PC3), T-cell leukemia (Jurkat), or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Plating: Cells are seeded in 6-well plates or 10-cm dishes and allowed to adhere and reach 70-80% confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24, 36, or 48 hours).

Western Blot Analysis

-

Protein Extraction:

-

After treatment, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS).

-

Cells are lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Lysates are scraped, collected, and centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. The supernatant containing the protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA Protein Assay Kit, using bovine serum albumin (BSA) as a standard.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

-

Samples are loaded onto an 8-12% SDS-polyacrylamide gel and separated by electrophoresis.

-

Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Rabbit anti-phospho-mTOR

-

Rabbit anti-total mTOR

-

Rabbit anti-FOXO3A

-

Mouse anti-β-actin (as a loading control)

-

-

The membrane is washed three times for 10 minutes each with TBST.

-

The membrane is then incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer.

-

The membrane is washed again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Proteins are visualized using an Enhanced Chemiluminescence (ECL) detection reagent.

-

The chemiluminescent signal is captured using a digital imaging system.

-

Band intensities are quantified using densitometry software (e.g., ImageJ). The relative level of phosphorylated protein is determined by calculating the ratio of the phosphorylated protein band intensity to the total protein band intensity.

-

Conclusion and Future Directions

This compound is a promising therapeutic candidate that effectively targets the constitutively active PI3K/AKT signaling pathway in a variety of cancers. Its ability to inhibit AKT phosphorylation, promote AKT degradation, and modulate key downstream effectors of metabolism, apoptosis, and cell growth underscores its potential in oncology. The quantitative data demonstrate its potent cytotoxic effects at micromolar concentrations. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in a broader range of tumor models, and the potential for synergistic combinations with other targeted therapies or conventional chemotherapeutics. The experimental frameworks provided herein offer a robust starting point for researchers to further elucidate the full therapeutic potential of this compound.

References

- 1. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of the PI3K Pathway by GL-V9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a potent anti-cancer agent with a primary mechanism of action involving the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical signaling cascade that regulates cell proliferation, survival, and metastasis, and its aberrant activation is a hallmark of many human cancers. This technical guide provides an in-depth overview of the inhibitory effects of this compound on the PI3K pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and the PI3K Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular growth, metabolism, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in oncology, making it a prime target for therapeutic intervention.[1][2] this compound, a novel flavonoid compound, has demonstrated significant promise in preclinical studies by effectively targeting this pathway.[4][5][6] It has been shown to suppress cancer cell viability, migration, and invasion across various cancer types, including colorectal, breast, and cutaneous squamous cell carcinoma.[4][5][7] The primary mode of action for this compound involves the direct or indirect inhibition of PI3K, leading to reduced phosphorylation of its downstream effector, AKT.[4][5]

Quantitative Data: Inhibitory Effects of this compound

The efficacy of this compound as a PI3K pathway inhibitor is substantiated by quantitative data from various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic and anti-proliferative effects on cancer cells.

| Cell Line[4] | Cancer Type | Treatment Duration | IC50 (µM)[4] |

| HCT116[4] | Colorectal Cancer | 24h | 28.08 ± 1.36[4] |

| SW480[4] | Colorectal Cancer | 24h | 44.12 ± 1.54[4] |

| SW620[4] | Colorectal Cancer | 24h | 36.91 ± 2.42[4] |

| LS174T[4] | Colorectal Cancer | 24h | 32.24 ± 1.60[4] |

| FHC (normal)[4] | Normal Colon Epithelial | 24h | 81.89 ± 4.26[4] |

| A431[5] | Cutaneous Squamous Cell Carcinoma | 24h | 17.72 ± 4.23[5] |

| A431[5] | Cutaneous Squamous Cell Carcinoma | 36h | 9.06 ± 0.6[5] |

| A431[5] | Cutaneous Squamous Cell Carcinoma | 48h | 5.9 ± 1.14[5] |

Table 1: IC50 Values of this compound in Various Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of 50% of the cell population over different time points. The higher IC50 value in the normal FHC cell line suggests a degree of selectivity for cancer cells.[4]

| Cell Line[4] | Treatment[4] | Adhesion Inhibition (%)[4] |

| HCT116[4] | 20 µM this compound | 56.63 ± 9.83[4] |

| SW480[4] | 20 µM this compound | 48.97 ± 3.35[4] |

| FHC (normal)[4] | 20 µM this compound | 14.02 ± 5.57[4] |

Table 2: Inhibition of Cell Adhesion by this compound. This table illustrates the effect of this compound on the adhesion of colorectal cancer cells compared to normal colon cells.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways, most notably the PI3K/AKT axis. Treatment with this compound leads to a dose-dependent reduction in the expression of PI3K and the phosphorylation of AKT, without affecting the total AKT levels.[4] This inhibitory effect disrupts the downstream signaling cascade that promotes cell survival and proliferation. Furthermore, this compound has been shown to suppress the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis and are regulated by the PI3K/AKT pathway.[4]

Figure 1: PI3K Pathway Inhibition by this compound. This diagram illustrates how this compound inhibits the PI3K/AKT signaling pathway, leading to a reduction in downstream effects that promote cancer cell survival, proliferation, and metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., HCT116, SW480, etc.) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for different durations (e.g., 12, 24, 48 hours).[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.[8]

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. | Semantic Scholar [semanticscholar.org]

- 4. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid GL-V9: A Novel Inhibitor of the Wnt/β-Catenin Signaling Pathway in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the novel synthetic flavonoid, GL-V9, and its inhibitory effects on the Wnt/β-catenin signaling cascade. Recent studies have demonstrated the potential of this compound as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC), by impeding tumor cell growth, invasion, and the epithelial-mesenchymal transition (EMT). This document details the mechanism of action of this compound, presents quantitative data from key experimental findings, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the core signaling pathway and experimental workflows.

Introduction to this compound and Wnt/β-Catenin Signaling

This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one) is a newly synthesized flavonoid derivative that has shown promising anti-tumor activities across various cancer types.[1][2][3][4] Flavonoids, a class of natural compounds, are known for their wide range of biological activities, and synthetic derivatives like this compound are being developed to enhance their therapeutic properties.[2][5]

The Wnt/β-catenin pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis.[6] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8] This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-myc and Cyclin D1, which drive cell proliferation and other oncogenic processes.[1][5] Dysregulation of this pathway, often through mutations in components like APC or β-catenin, leads to constitutive signaling and is a key driver in many cancers, including hepatocellular carcinoma.[1][5]

This compound's Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

Research indicates that this compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1] Studies in hepatocellular carcinoma (HCC) cells have shown that treatment with this compound leads to a significant reduction in the protein expression levels of key downstream components of this pathway, including β-catenin itself.[1] This reduction in β-catenin levels subsequently leads to the downregulation of its target genes, which are crucial for cell proliferation, migration, and invasion.

Furthermore, this compound has been observed to reverse the process of epithelial-mesenchymal transition (EMT), a critical step in cancer metastasis.[1] This is evidenced by the decreased expression of mesenchymal markers like N-cadherin and Vimentin, and a potential increase in the expression of the epithelial marker E-cadherin following this compound treatment.[1] The inhibition of the Wnt/β-catenin pathway is a key molecular mechanism underlying these anti-tumor effects of this compound.[1]

Visualizing the Wnt/β-Catenin Signaling Pathway and the Impact of this compound

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of intervention for this compound.

Caption: Canonical Wnt/β-Catenin signaling pathway and the inhibitory effect of this compound.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from studies investigating the effects of this compound on hepatocellular carcinoma (HCC) cells.

Table 1: Effect of this compound on HCC Cell Viability (MTT Assay)

| Cell Line | Treatment | Duration | Optical Density (OD) at 590 nm (Mean ± SD) |

| SMMC-7721 | Control (No this compound) | 72 hours | 0.37 ± 0.01 |

| SMMC-7721 | This compound | 72 hours | 0.26 ± 0.01 |

| HCC Cells | Control (No this compound) | 5 days | 0.55 ± 0.02 |

| HCC Cells | This compound | 5 days | 0.39 ± 0.02 |

Data from Gu et al., 2024 indicates a time-dependent inhibition of HCC cell proliferation and viability with this compound treatment.[1]

Table 2: Effect of this compound on HCC Cell Colony Formation (Plate Cloning Assay)

| Cell Line | Treatment | Colony Formation Rate (Mean ± SD) |

| SMMC-7721 | Control (No this compound) | 35.58% ± 1.72% |

| SMMC-7721 | This compound | 9.92% ± 2.18% |

This compound significantly reduces the colony-forming ability of SMMC-7721 cells.[1]

Table 3: Effect of this compound on HCC Cell Migration (Wound Healing/Scratch Assay)

| Cell Line | Treatment | Duration | Wound Closure (Mean ± SD) |

| SMMC-7721 | Control (No this compound) | 24 hours | 41.83% ± 6.05% |

| SMMC-7721 | This compound (20 µM) | 24 hours | 98.17% ± 1.94% (inhibition of closure) |

This compound significantly inhibits the migratory capacity of SMMC-7721 cells.[1] Note: The reported high percentage for the this compound treated group in the source appears to represent the remaining open wound area, indicating strong inhibition of migration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and the information available from published studies on this compound.

Cell Proliferation and Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate hepatocellular carcinoma cells (e.g., SMMC-7721) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Invasion Assessment (Transwell Invasion Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Workflow Diagram:

Caption: Workflow for the Transwell invasion assay.

Protocol:

-

Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture HCC cells to ~80% confluency and then serum-starve them for 12-24 hours.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control. Seed 1 x 10⁵ cells into the upper chamber of the coated Transwell inserts.

-

Chemoattractant Addition: Add a complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.

-

Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This method assesses the collective migration of a sheet of cells.

Workflow Diagram:

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Plate HCC cells in a 6-well plate and grow them until they form a confluent monolayer.

-

Wound Creation: Use a sterile pipette tip to create a linear "scratch" or wound in the cell monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells and debris. Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Imaging (Time 0): Immediately capture images of the wound at multiple predefined locations.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Conclusion and Future Directions

The flavonoid this compound has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-proliferative, anti-invasive, and anti-migratory effects in hepatocellular carcinoma cells. The data presented in this guide underscore the potential of this compound as a promising candidate for further pre-clinical and clinical investigation in cancers with aberrant Wnt/β-catenin signaling.

Future research should focus on elucidating the precise molecular target of this compound within the Wnt/β-catenin pathway. Investigating its potential interactions with key components of the destruction complex, such as GSK-3β, or its effects on β-catenin transcription and translation would provide a more complete understanding of its mechanism of action. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of cancer. The detailed protocols and data provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other Wnt/β-catenin pathway inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. snapcyte.com [snapcyte.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hubrecht.eu [hubrecht.eu]

The Anti-Inflammatory Potential of GL-V9: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the anti-inflammatory effects of GL-V9, a novel synthetic flavonoid derivative. This compound, chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one, has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical models.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways modulated by this promising compound.

Quantitative Data Summary

The anti-inflammatory and cytotoxic effects of this compound have been quantified across various cell lines and inflammatory models. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) at 24h | Reference |

| HCT116 | Colorectal Cancer | 28.08 ± 1.36 | [2] |

| SW480 | Colorectal Cancer | 44.12 ± 1.54 | [2] |

| SW620 | Colorectal Cancer | 36.91 ± 2.42 | [2] |

| LS174T | Colorectal Cancer | 32.24 ± 1.60 | [2] |

| FHC | Normal Colon Cells | 81.89 ± 4.26 | [2] |

| K562 | Chronic Myeloid Leukemia | 7.10 ± 0.78 | [3] |

| KBM5 | Chronic Myeloid Leukemia | Not explicitly stated | [3] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Oxidative Stress Markers in LPS-Induced RAW 264.7 Macrophages

| Parameter | This compound Concentration (µM) | Outcome | Reference |

| Pro-inflammatory Cytokines (mRNA levels and secretion) | |||

| IL-1β | 2.5, 5, 10 | Dose-dependent inhibition | [4] |

| IL-6 | 2.5, 5, 10 | Dose-dependent inhibition | [4] |

| TNF-α | 2.5, 5, 10 | Dose-dependent inhibition | [4] |

| Oxidative Stress Markers | |||

| ROS Production | 2.5, 5, 10 | Significant suppression | [4] |

| MDA Levels | 2.5, 5, 10 | Reversal of LPS-induced increase | [4] |

| SOD, GSH, Total Antioxidant Capacity | 2.5, 5, 10 | Reversal of LPS-induced decrease | [4] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms identified include the inhibition of the NF-κB and PI3K/Akt pathways, and the activation of the AMPK/FOXO3a and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, primarily through the activation of the IκB kinase (IKK) complex.[7][8] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.[6][9] Flavonoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by inhibiting this pathway.[10]

References

- 1. oncotarget.com [oncotarget.com]

- 2. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induce apoptosis of CML cells via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]

- 7. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids against non-physiologic inflammation attributed to cancer initiation, development, and progression—3PM pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GL-V9 In Vitro Treatment: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GL-V9, a synthetic flavonoid derivative with demonstrated anti-cancer properties. This document outlines the molecular mechanisms of this compound, summarizes its effects on various cancer cell lines, and offers detailed protocols for key experimental procedures.

Molecular Profile of this compound

This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H- chromen-4-one) is a novel compound derived from wogonin.[1][2] It has been shown to exhibit potent anti-tumor activities across a range of cancers by inducing apoptosis, autophagy, and cell cycle arrest.[3][4] this compound's multifaceted mechanism of action involves the modulation of several critical signaling pathways implicated in cancer progression.

The primary signaling pathways affected by this compound treatment include:

-

Wnt/β-Catenin Pathway: In hepatocellular carcinoma, this compound inhibits the Wnt/β-catenin signaling pathway, leading to a reduction in cell proliferation, migration, and invasion.[5]

-

PI3K/Akt Pathway: this compound has been observed to suppress the PI3K/Akt signaling pathway in colorectal cancer cells, which in turn reduces the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, key enzymes in cell invasion and migration.[1] In T-cell malignancies, this compound promotes the lysosome-dependent degradation of AKT1.[6]

-

AKT/mTOR Pathway: In cutaneous squamous cell carcinoma, this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.[2][3]

-

MAPK Pathway: this compound has been shown to activate the MAPK signaling pathway in chronic myeloid leukemia cells, leading to apoptosis.[7]

-

Mitochondrial Apoptosis Pathway: this compound can induce mitochondrial-mediated apoptosis by disrupting the binding of Hexokinase II (HKII) to the mitochondria, a process modulated by GSK-3β.[8] This leads to changes in mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS).[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 h | 28.08 ± 1.36 | [1] |

| SW480 | Colorectal Cancer | 24 h | 44.12 ± 1.54 | [1] |

| SW620 | Colorectal Cancer | 24 h | 36.91 ± 2.42 | [1] |

| LS174T | Colorectal Cancer | 24 h | 32.24 ± 1.60 | [1] |

| A431 | Cutaneous Squamous Cell Carcinoma | 24 h | 17.72 ± 4.23 | [2] |

| A431 | Cutaneous Squamous Cell Carcinoma | 36 h | 9.06 ± 0.6 | [2] |

| A431 | Cutaneous Squamous Cell Carcinoma | 48 h | 5.9 ± 1.14 | [2] |

Table 2: Inhibitory Effects of this compound on Cancer Cell Processes

| Cell Line | Cancer Type | Process Inhibited | This compound Concentration | % Inhibition / Effect | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | Viability (72h) | 20 µM | OD value of 0.26 ± 0.01 vs 0.37 ± 0.01 in control | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | Migration (24h) | 20 µM | 41.83 ± 6.05% wound closure vs 98.17 ± 1.94% in control | [5] |

| HCT116 | Colorectal Cancer | Viability (24h) | 20 µM | 28.50 ± 2.25% | [1] |

| SW480 | Colorectal Cancer | Viability (24h) | 20 µM | 15.60 ± 3.15% | [1] |

| HCT116 | Colorectal Cancer | Adhesion | 20 µM | 56.63 ± 9.83% | [1] |

| SW480 | Colorectal Cancer | Adhesion | 20 µM | 48.97 ± 3.35% | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in DMSO)[2]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to confluency.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)